molecular formula C10H13N3OS B11792561 4-Ethoxy-2-hydrazinyl-7-methylbenzo[d]thiazole

4-Ethoxy-2-hydrazinyl-7-methylbenzo[d]thiazole

Cat. No.: B11792561
M. Wt: 223.30 g/mol
InChI Key: YUPPVFVCXNEJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-2-hydrazinyl-7-methylbenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-hydrazinyl-7-methylbenzo[d]thiazole typically involves the reaction of 2-hydrazinyl-4-methylbenzo[d]thiazole with ethyl iodide under basic conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-hydrazinyl-7-methylbenzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4-Ethoxy-2-hydrazinyl-7-methylbenzo[d]thiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-hydrazinyl-7-methylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinyl-4-methylbenzo[d]thiazole: A closely related compound with similar biological activities.

    4-Ethoxy-2-hydrazinylbenzo[d]thiazole: Lacks the methyl group but shares similar chemical properties.

Uniqueness

4-Ethoxy-2-hydrazinyl-7-methylbenzo[d]thiazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethoxy and hydrazinyl groups, along with the methyl group, provides a distinct chemical profile that can be exploited for various applications .

Properties

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

(4-ethoxy-7-methyl-1,3-benzothiazol-2-yl)hydrazine

InChI

InChI=1S/C10H13N3OS/c1-3-14-7-5-4-6(2)9-8(7)12-10(13-11)15-9/h4-5H,3,11H2,1-2H3,(H,12,13)

InChI Key

YUPPVFVCXNEJRC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)C)SC(=N2)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.